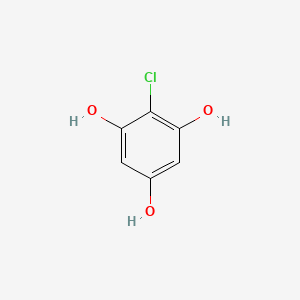

2-Chlorobenzene-1,3,5-triol

Descripción general

Descripción

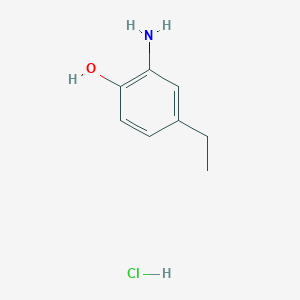

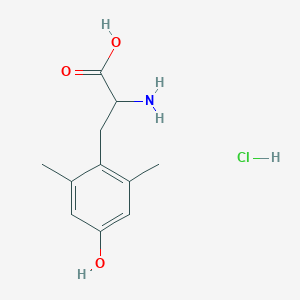

2-Chlorobenzene-1,3,5-triol, also known as 2-Chlorophloroglucinol, is a benzenetriol . It is a natural product found in Carpophyllum angustifolium and Rhabdonia verticillata .

Synthesis Analysis

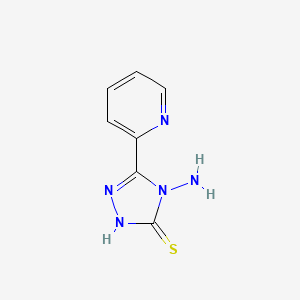

The synthesis of 2-Chlorobenzene-1,3,5-triol involves an intermediate in the biosynthesis of 2,4-diacetylphloroglucinol (DAPG), a metabolite produced by the soil bacterium Pseudomonas protegens . The intermediate, phloroglucinol, is transformed by a halogenase encoded in the pyoluteorin gene cluster into mono- and di-chlorinated phloroglucinols .Molecular Structure Analysis

The molecular formula of 2-Chlorobenzene-1,3,5-triol is C6H5ClO3 . Its molecular weight is 160.55 g/mol . The IUPAC name is 2-chlorobenzene-1,3,5-triol . The InChI is 1S/C6H5ClO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chlorobenzene-1,3,5-triol include a molecular weight of 160.55 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 60.7 Ų .Aplicaciones Científicas De Investigación

Synthesis Techniques

- The compound 2-Chlorobenzene-1,3,5-triol has been synthesized through various methods. Liu et al. (2008) developed a convenient approach for synthesizing a related compound, (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, from 4-bromo-2-(bromomethyl)-1-chlorobenzene (Liu, Li, Lu, & Miao, 2008).

Catalytic and Oxidation Studies

- Catalytic oxidation studies on chlorinated benzenes like chlorobenzene and 1,3,5-trichlorobenzene have been conducted to investigate oxidation behavior and reaction pathways. This research is significant in understanding the molecular structural properties of chlorinated benzenes and their effects on catalytic oxidation (Wang, Wang, Liu, Zhu, Guo, & Qi, 2015).

Bacterial Dehalorespiration

- The study of the reductive dechlorination of chlorinated benzenes under anaerobic conditions by bacteria is a vital area of research. This process involves the transformation of higher chlorinated benzenes into lower chlorinated forms, which can then be mineralized by aerobic bacteria. This research is crucial for understanding the environmental impacts and biodegradation processes of chlorinated compounds (Adrian, Szewzyk, Wecke, & Görisch, 2000).

Catalytic Hydrodechlorination

- Research on the catalytic hydrodechlorination of chlorinated benzenes like 1,2-dichlorobenzene over transition metal oxides has been conducted to understand the reactivity and effectiveness of different catalysts. Such studies are essential for developing more efficient and environmentally friendly processes for handling chlorinated compounds (Krishnamoorthy, Rivas, & Amiridis, 2000).

Solvatochromic Effect Studies

- The solvatochromic effects on the absorption spectra of chlorobenzene derivatives have been explored, offering insights into the interaction mechanisms of these compounds in different solvents. This research is significant for understanding the physical and chemical properties of chlorobenzene derivatives in various environments (Gülseven, Taşal, Sıdır, Güngör, Berber, & Öǧretir, 2009).

Efficient Degradation Techniques

- Studies on the efficient degradation of chlorobenzene in non-thermal plasma reactors and the use of specific catalysts like CeO2/HZSM-5 have been conducted. Such research is crucial for developing new methods for the effective and efficient removal of chlorinated compounds from various environments (Jiang, Nie, Zhu, Wang, Chen, Mao, Cheng, & Anderson, 2017).

Mecanismo De Acción

Target of Action

It is known to be involved in the biosynthesis of secondary metabolites in certain bacteria .

Mode of Action

It is known that an intermediate in the biosynthesis of 2,4-diacetylphloroglucinol (DAPG), phloroglucinol, is transformed by a halogenase into mono- and di-chlorinated phloroglucinols . These chlorinated phloroglucinols function as intra- and inter-cellular signals .

Biochemical Pathways

2-Chlorobenzene-1,3,5-triol is involved in the metabolic co-regulation of secondary metabolites in microbes . An intermediate in DAPG biosynthesis, phloroglucinol, is transformed into chlorinated derivatives that function as cell-cell communication signals inducing the expression of pyoluteorin biosynthetic genes .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Result of Action

The result of the action of 2-Chlorobenzene-1,3,5-triol is the induction of the expression of pyoluteorin biosynthetic genes, leading to pyoluteorin production . This results in the inhibition of certain plant-pathogenic bacteria .

Action Environment

It is known that the compound is stable at room temperature .

Direcciones Futuras

Propiedades

IUPAC Name |

2-chlorobenzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZCXPDKIEKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzene-1,3,5-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3038191.png)

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)